2-(Benzenesulfonyl)-6-methyloxane
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Overview
Description
2-(Benzenesulfonyl)-6-methyloxane is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which combines a benzenesulfonyl group with a methyloxane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-6-methyloxane typically involves the reaction of benzenesulfonyl chloride with 6-methyloxane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under controlled temperature conditions.
Reaction with 6-Methyloxane: The benzenesulfonyl chloride is then reacted with 6-methyloxane in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-6-methyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-6-methyloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-6-methyloxane involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonyl functionality but lacks the methyloxane ring.
p-Toluenesulfonic Acid: Another sulfonic acid derivative with a methyl group attached to the benzene ring.
Uniqueness
2-(Benzenesulfonyl)-6-methyloxane is unique due to the presence of both a benzenesulfonyl group and a methyloxane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
167818-63-5 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-methyloxane |
InChI |
InChI=1S/C12H16O3S/c1-10-6-5-9-12(15-10)16(13,14)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 |
InChI Key |
AFIIKHQFAIXQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(O1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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